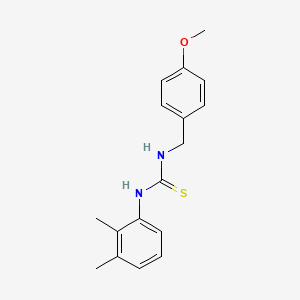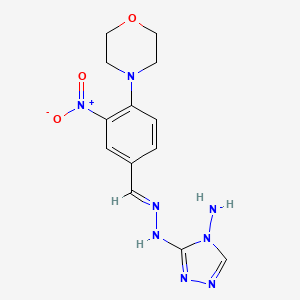![molecular formula C17H17NO2S B5774227 1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)
1-{[4-(methylthio)phenoxy]acetyl}indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(methylthio)phenoxy]acetyl}indoline, also known as MTPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPI is a derivative of indoline, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{[4-(methylthio)phenoxy]acetyl}indoline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network in cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-{[4-(methylthio)phenoxy]acetyl}indoline can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 1-{[4-(methylthio)phenoxy]acetyl}indoline can inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[4-(methylthio)phenoxy]acetyl}indoline in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using 1-{[4-(methylthio)phenoxy]acetyl}indoline is its low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.
Orientations Futures
There are several future directions for research involving 1-{[4-(methylthio)phenoxy]acetyl}indoline. One area of research is in the development of new cancer therapies based on the selective cytotoxicity of 1-{[4-(methylthio)phenoxy]acetyl}indoline towards cancer cells. Another area of research is in the optimization of the synthesis method to increase the yield of 1-{[4-(methylthio)phenoxy]acetyl}indoline. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[4-(methylthio)phenoxy]acetyl}indoline and its potential applications in other areas of research.
In conclusion, 1-{[4-(methylthio)phenoxy]acetyl}indoline is a promising compound with potential applications in various fields of scientific research. Its selective cytotoxicity towards cancer cells makes it a potential candidate for the development of targeted cancer therapies. Further research is needed to fully understand its mechanism of action and to optimize the synthesis method for larger scale production.
Méthodes De Synthèse
The synthesis of 1-{[4-(methylthio)phenoxy]acetyl}indoline involves the reaction of 4-(methylthio)phenol with chloroacetyl chloride in the presence of triethylamine to form 1-{[4-(methylthio)phenoxy]acetyl}chloride. This intermediate is then reacted with indoline in the presence of a base to form 1-{[4-(methylthio)phenoxy]acetyl}indoline. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have selective cytotoxicity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-21-15-8-6-14(7-9-15)20-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZWQMNNRVQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)

![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)

![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)

